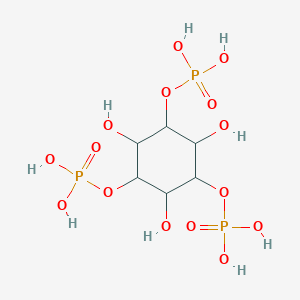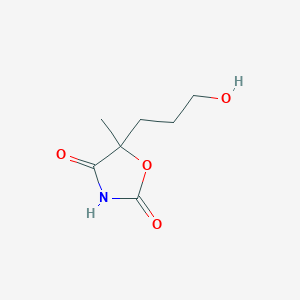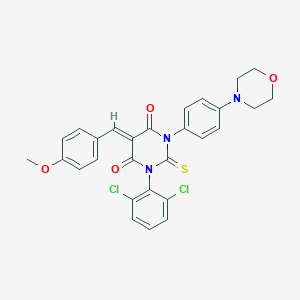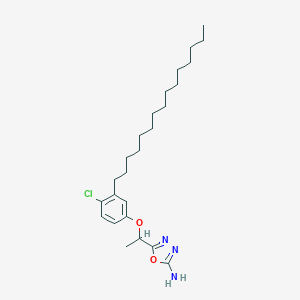
(R)-(+)-propylene oxide
Übersicht
Beschreibung
®-(+)-Propylene oxide, also known as ®-2-methyloxirane, is a chiral epoxide with the molecular formula C3H6O. It is a colorless, volatile liquid with an ether-like odor. This compound is significant in various industrial applications, particularly in the production of polyether polyols, which are used to manufacture polyurethane plastics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-(+)-Propylene oxide can be synthesized through several methods. One common approach involves the hydrolytic kinetic resolution of racemic propylene oxide using a cobalt(III)-salen catalyst. This method selectively hydrolyzes one enantiomer, leaving the desired ®-(+)-enantiomer .
Industrial Production Methods: Industrial production of propylene oxide typically starts from propylene. Two main approaches are employed:
Chlorohydrin Process: Propylene is converted to propylene chlorohydrin, which is then dehydrochlorinated to produce propylene oxide.
Oxidation Process: Propylene is oxidized using organic hydroperoxides or peroxides, such as tert-butyl hydroperoxide, to yield propylene oxide.
Analyse Chemischer Reaktionen
Types of Reactions: ®-(+)-Propylene oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.
Oxidation: Propylene oxide can be oxidized to form propylene glycol or other oxidation products.
Reduction: Reduction of propylene oxide can yield propanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Acidic or basic conditions are often used to catalyze the ring-opening reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Diols: Formed from the reaction with water.
Ethers: Formed from the reaction with alcohols.
Amino Alcohols: Formed from the reaction with amines.
Wissenschaftliche Forschungsanwendungen
®-(+)-Propylene oxide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: It serves as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Propylene oxide derivatives are investigated for their potential therapeutic properties.
Industry: It is a key intermediate in the production of polyether polyols, which are used to manufacture polyurethane foams, coatings, and adhesives
Wirkmechanismus
The mechanism of action of ®-(+)-propylene oxide involves the nucleophilic attack on the electrophilic carbon of the epoxide ring. This reaction can proceed through either an S_N2 or S_N1 mechanism, depending on the reaction conditions and the nucleophile involved. The epoxide ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions .
Vergleich Mit ähnlichen Verbindungen
(S)-(-)-Propylene Oxide: The enantiomer of ®-(+)-propylene oxide, with similar chemical properties but different optical activity.
Epichlorohydrin: Another epoxide with similar reactivity but contains a chlorine atom, making it more reactive in certain nucleophilic substitution reactions.
Ethylene Oxide: A simpler epoxide with two carbon atoms, used extensively in the production of ethylene glycol and as a sterilizing agent
Uniqueness: ®-(+)-Propylene oxide is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its ability to undergo a wide range of chemical reactions also makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
(2R)-2-methyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHAUXETOMSMM-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320388 | |
| Record name | (2R)-2-Methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15448-47-2 | |
| Record name | (+)-Propylene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15448-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene oxide, (R)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-Methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-methyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






































Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (R)-(+)-propylene oxide?
A1: this compound has a molecular formula of C3H6O and a molecular weight of 58.08 g/mol.
Q2: What are some key spectroscopic features of this compound?
A2: Researchers utilize techniques like reflection-absorption infrared spectroscopy (RAIRS) [, ] and nuclear velocity perturbation theory (NVPT) [] to study its vibrational properties and interactions with surfaces and solvents. Notably, this compound exhibits distinct vibrational circular dichroism (VCD) spectra, allowing for its differentiation from its enantiomer [].
Q3: Is this compound compatible with platinum surfaces?
A3: Yes, research has shown that this compound can adsorb onto Pt(111) surfaces without undergoing decomposition, making it a valuable probe for studying surface chirality [, ].
Q4: Can this compound be used in the synthesis of beta-lactones?
A4: Yes, this compound can be converted to (R)-beta-butyrolactone with high selectivity and retention of stereochemistry using specific catalysts like [(N,N'-bis(3,5-di-tert-butylsalicylidene) phenylenediamino)Al(THF)2][Co(CO)4] [].
Q5: How does lithium tert-butoxide catalyze the reaction of this compound with carbon disulfide?
A5: Lithium tert-butoxide acts as an efficient catalyst for the addition of carbon disulfide to epoxides like this compound. This reaction proceeds under mild conditions without additional solvents, yielding di- and trithiocarbonates with high regio- and stereoselectivity [].
Q6: How are computational methods used to study this compound?
A6: Researchers employ Monte Carlo simulations [] and density functional theory (DFT) calculations [] to understand the enantioselective adsorption behavior of this compound on chirally modified surfaces. These methods provide insights into the molecular-level interactions responsible for enantioselectivity. Additionally, ab initio molecular dynamics (AIMD) simulations have been successfully employed to compute the Raman optical activity (ROA) spectra of liquid this compound, demonstrating excellent agreement with experimental data [].
Q7: How does the structure of this compound influence its enantioselective adsorption on chiral surfaces?
A7: The chiral center in this compound plays a crucial role in its enantioselective adsorption on surfaces modified with chiral molecules like 2-butanol [, ]. The spatial arrangement of atoms around this chiral center dictates the preferential interaction with specific enantiomers of surface-bound molecules.
Q8: What are some examples of natural products synthesized using this compound as a starting material?
A8: this compound serves as a vital chiral building block in the synthesis of various natural products, including:
- (-)-A26771B: A 16-membered antibiotic macrolide synthesized using an alkyne-assisted convergent approach starting from this compound [].
- Elecanacin: A cyclobuta-fused naphthalene-1,4-dione derivative synthesized through an intramolecular naphthoquinone-vinyl ether photochemical cycloaddition starting from this compound [].
- Tarchonanthuslactone and (-)-Colletol: Synthesized using Jacobsen's kinetic resolution and Sharpless asymmetric epoxidation, with this compound as the starting point [, ].
- (R)-Ochratoxin α: The monochiral carboxylic acid component of the biologically active dipeptide ochratoxin A, synthesized in nine steps from this compound [].
- Hygrolines and Pseudohygrolines: All four diastereoisomers were synthesized using enantioselective lithiation of N-Boc pyrrolidine mediated by (-)-sparteine or its surrogate, followed by reaction with this compound [].
- 6,10,13-Trimethyltetradecan-2-one: All four stereoisomers of this sex pheromone component produced by males of the stink bug Pallantia macunaima were synthesized using (S)- and (R)-propylene oxides as starting materials [].
- (-)-(R)- and (+)-(S)-mexiletine: Synthesized in a three-step sequence starting from (-)-(S) and (+)-(R)-propylene oxide, respectively [].
- Polyketide section of Seragamide A: Synthesized using a Negishi cross-coupling reaction with this compound as a key starting material [].
- (+)-Paecilomycin F: Synthesized through a convergent approach using commercially available 2,4,6-trihydroxybenzoic acid and this compound as starting materials [].
- Ophiocerin C: Synthesized through two different approaches, both employing this compound as a key chiral building block [].
- Berkeleylactone A: Synthesized in 13 steps using this compound and an asymmetric Noyori hydrogenation [].
- Tenofovir disoproxil fumarate: Synthesized from adenine via a multi-step process involving ring-opening condensation with this compound [].
- Neocosmosin A: Synthesized from this compound and 4-Methoxysalicylic acid, utilizing alkylation of 1,3-dithiane and Yamaguchi macrolactonization as key steps [].
- Brivanib Alaninate: A novel pyrrolotriazine VEGFR/FGFR inhibitor synthesized using a process involving alkylation with this compound. Controlling the regioisomer formation during this step was crucial for the synthesis [].
Q9: How is this compound used in the synthesis of (S)-metolachlor?
A9: this compound serves as a crucial starting material in an optimized enantioselective synthesis of the herbicide (S)-metolachlor. This route involves five steps and achieves high enantioselectivity (99% ee) without requiring column chromatography for intermediate purification [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














